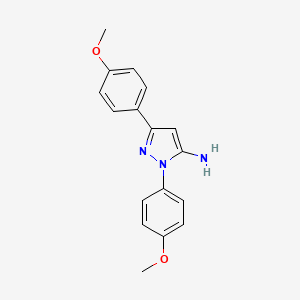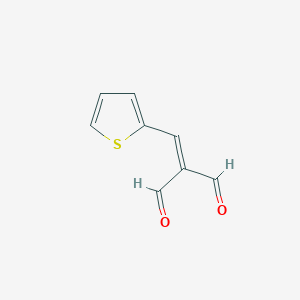![molecular formula C22H27BrN2O3S2 B12029045 (3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12029045.png)
(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-5-bromo-3-[3-(3-éthoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-1-hexyl-1,3-dihydro-2H-indol-2-one est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie médicinale, la science des matériaux et la synthèse organique. Ce composé présente une structure unique qui comprend un noyau d'indole bromé, un cycle de thiazolidinone et une chaîne latérale éthoxypropyle, ce qui en fait un sujet intéressant pour la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (3Z)-5-bromo-3-[3-(3-éthoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-1-hexyl-1,3-dihydro-2H-indol-2-one implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante comprend:
Formation du noyau d'indole: Le noyau d'indole peut être synthétisé par la synthèse d'indole de Fischer, où la phénylhydrazine réagit avec une cétone en conditions acides.
Bromation: Le noyau d'indole est ensuite bromé en utilisant du brome ou du N-bromosuccinimide (NBS) en présence d'un catalyseur.
Formation du cycle de thiazolidinone: Le cycle de thiazolidinone est formé en faisant réagir un dérivé de thiourée avec une α-halocétone en conditions basiques.
Réactions de couplage: L'indole bromé et l'intermédiaire de thiazolidinone sont couplés en utilisant des réactions de couplage croisé catalysées au palladium telles que le couplage de Suzuki ou de Heck.
Introduction de la chaîne latérale éthoxypropyle: La chaîne latérale éthoxypropyle est introduite par des réactions de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de principes de chimie verte et de conditions de réaction évolutives.
Analyse Des Réactions Chimiques
Types de réactions
(3Z)-5-bromo-3-[3-(3-éthoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-1-hexyl-1,3-dihydro-2H-indol-2-one peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: La réduction peut être réalisée en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: L'atome de brome peut être substitué par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu acide ou basique.
Réduction: Hydrure de lithium et d'aluminium dans l'éther sec.
Substitution: Nucléophiles comme les amines en présence d'une base comme la triéthylamine.
Principaux produits formés
Oxydation: Formation de cétones ou d'acides carboxyliques correspondants.
Réduction: Formation d'alcools ou d'amines.
Substitution: Formation de dérivés d'indole substitués.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouveaux mécanismes et voies de réaction.
Biologie
En recherche biologique, ce composé peut servir de sonde pour étudier les interactions enzymatiques, la liaison des récepteurs et les voies cellulaires. Ses caractéristiques structurales en font un candidat pour la découverte et le développement de médicaments.
Médecine
En chimie médicinale, (3Z)-5-bromo-3-[3-(3-éthoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-1-hexyl-1,3-dihydro-2H-indol-2-one pourrait être étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires, anticancéreuses et antimicrobiennes.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de (3Z)-5-bromo-3-[3-(3-éthoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-1-hexyl-1,3-dihydro-2H-indol-2-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Les effets du composé sont médiés par la liaison à ces cibles, conduisant à la modulation des voies cellulaires et des processus biologiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one could be investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of cellular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- (3Z)-5-bromo-3-[3-(3-éthoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-1-hexyl-1,3-dihydro-2H-indol-2-one
- (3Z)-5-chloro-3-[3-(3-éthoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-1-hexyl-1,3-dihydro-2H-indol-2-one
- (3Z)-5-fluoro-3-[3-(3-éthoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-1-hexyl-1,3-dihydro-2H-indol-2-one
Unicité
L'unicité de (3Z)-5-bromo-3-[3-(3-éthoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-1-hexyl-1,3-dihydro-2H-indol-2-one réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C22H27BrN2O3S2 |
|---|---|
Poids moléculaire |
511.5 g/mol |
Nom IUPAC |
(5Z)-5-(5-bromo-1-hexyl-2-oxoindol-3-ylidene)-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H27BrN2O3S2/c1-3-5-6-7-11-24-17-10-9-15(23)14-16(17)18(20(24)26)19-21(27)25(22(29)30-19)12-8-13-28-4-2/h9-10,14H,3-8,11-13H2,1-2H3/b19-18- |
Clé InChI |
AGVLQSKNFBBFOK-HNENSFHCSA-N |
SMILES isomérique |
CCCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCOCC)/C1=O |
SMILES canonique |
CCCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCOCC)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12028966.png)

![N-[4-(butan-2-yl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028973.png)
methylidene}-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12028974.png)
![N'-[(E)-9-anthrylmethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12028980.png)
![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1,3-benzodioxol-5-YL)acetamide](/img/structure/B12028985.png)

![Ethyl [({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]acetate](/img/structure/B12029006.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029014.png)
![(5Z)-3-Butyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12029027.png)
![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12029048.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029055.png)

